

Application Notes and Protocols: Biotin-PEG36- PFP Ester Conjugation to Primary Amines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the covalent attachment of biotin to molecules such as proteins, peptides, and amine-modified oligonucleotides, is a cornerstone technique in life sciences and drug development. The high-affinity interaction between biotin and avidin or streptavidin enables a wide range of applications, including purification, immobilization, and detection. **Biotin-PEG36-PFP ester** is a biotinylation reagent that incorporates a long polyethylene glycol (PEG) spacer, which enhances the solubility and reduces steric hindrance of the conjugated biotin. The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.[1][2][3] Notably, PFP esters exhibit greater resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions, particularly in aqueous environments.[1][2][4]

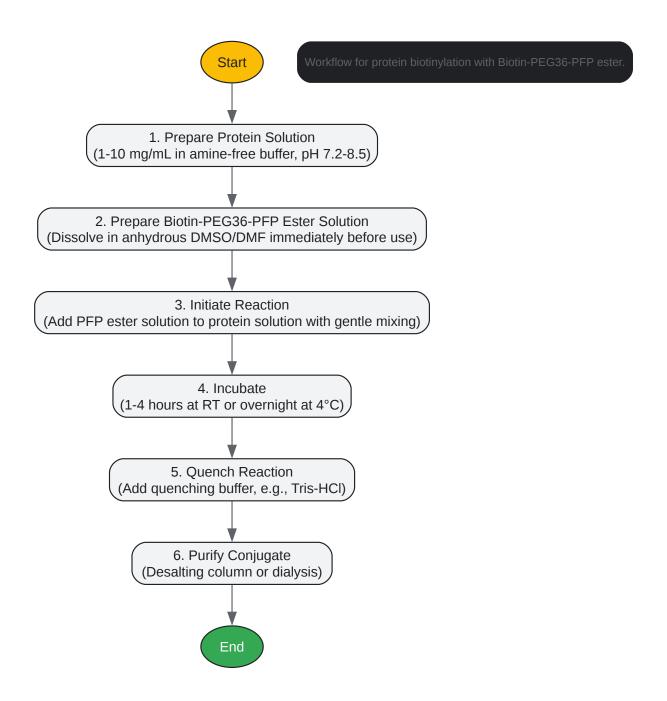
These application notes provide detailed protocols and reaction conditions for the successful conjugation of **Biotin-PEG36-PFP ester** to molecules containing primary amines.

Reaction Principle

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[5] The electron-withdrawing nature of the pentafluorophenyl



group makes the carbonyl carbon highly electrophilic and an excellent leaving group, thus facilitating a rapid and efficient reaction.[1]



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